
Phenol, 4,4'-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of phenol groups, chlorinated aromatic rings, and morpholinylmethyl substituents, which contribute to its diverse reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- typically involves multi-step organic reactions. The initial step often includes the chlorination of phenol derivatives, followed by the introduction of morpholinylmethyl groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, helps in achieving the desired product quality. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The chlorinated aromatic rings are susceptible to nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism by which Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and interact with enzymes and receptors, while the chlorinated aromatic rings and morpholinylmethyl groups contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4,4’-(1-methylethylidene)bis-
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane
- Phenol, 4,4’-(1-methylethylidene)bis-, 1,1’-bis(4-aminobenzoate)
Uniqueness
Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- is unique due to the presence of morpholinylmethyl groups, which enhance its reactivity and potential applications. The combination of phenol, chlorinated aromatic rings, and morpholinylmethyl substituents provides a distinct chemical profile that sets it apart from other similar compounds.
Properties
CAS No. |
6958-72-1 |
|---|---|
Molecular Formula |
C25H32Cl2N2O4 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
2-chloro-4-[2-[3-chloro-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]propan-2-yl]-6-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C25H32Cl2N2O4/c1-25(2,19-11-17(23(30)21(26)13-19)15-28-3-7-32-8-4-28)20-12-18(24(31)22(27)14-20)16-29-5-9-33-10-6-29/h11-14,30-31H,3-10,15-16H2,1-2H3 |
InChI Key |
KRZKRRFOZXOLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Cl)O)CN2CCOCC2)C3=CC(=C(C(=C3)Cl)O)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




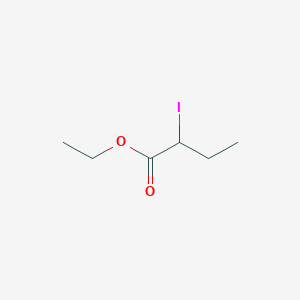
![6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12808640.png)

![N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)

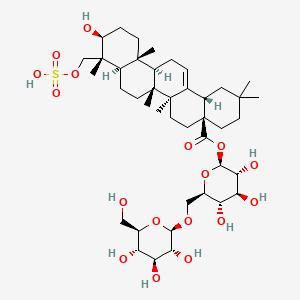
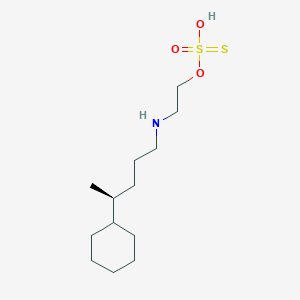
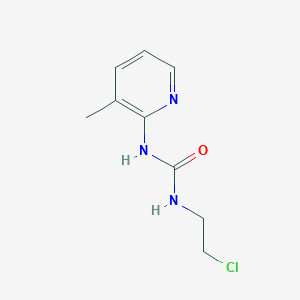
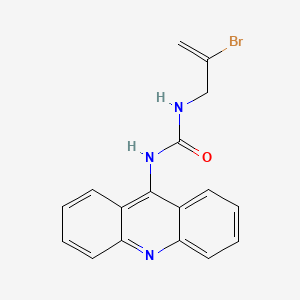
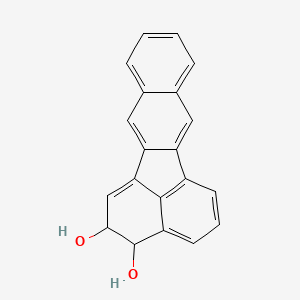
![2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one](/img/structure/B12808691.png)

